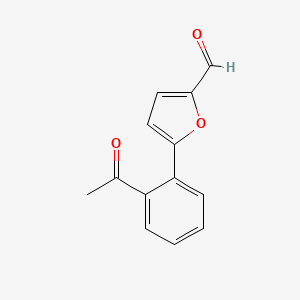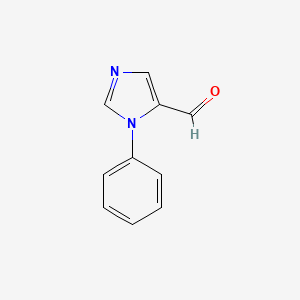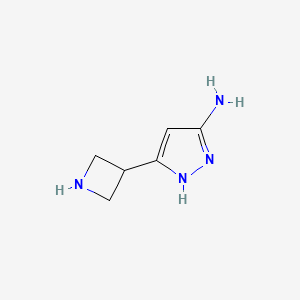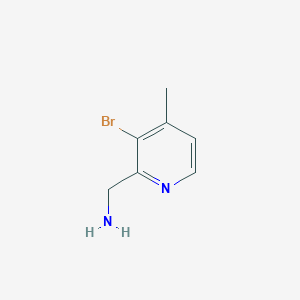![molecular formula C22H17NO2 B12842379 5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12842379.png)
5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde is an organic compound with the molecular formula C22H17NO2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 4-(benzyloxy)phenylhydrazine, which is then subjected to Fischer indole synthesis with an appropriate aldehyde to form the indole core. The final step involves formylation at the 3-position of the indole ring to introduce the carbaldehyde group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acidic or basic conditions for ether cleavage
Major Products Formed
Oxidation: 5-[4-(Benzyloxy)phenyl]-1H-indole-3-carboxylic acid
Reduction: 5-[4-(Benzyloxy)phenyl]-1H-indole-3-methanol
Substitution: 5-[4-(Hydroxy)phenyl]-1H-indole-3-carbaldehyde
Applications De Recherche Scientifique
5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing various bioactive molecules, including potential drugs for treating neurological disorders and cancer
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The compound’s indole core allows it to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)phenyl isocyanate: Used in the synthesis of phenyl urea derivatives.
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone: Exhibits antimicrobial activity.
N-[4-[N-[4-[5-[4-(Benzyloxy)phenyl]-1-(substituted phenyl)-1H-pyrazol-3-yl]phenyl]sulfamoyl]phenyl]acetamide: Shows anti-inflammatory and antioxidant activities.
Uniqueness
5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde is unique due to its specific structural features, such as the indole core and the benzyloxy substituent. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C22H17NO2 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
5-(4-phenylmethoxyphenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C22H17NO2/c24-14-19-13-23-22-11-8-18(12-21(19)22)17-6-9-20(10-7-17)25-15-16-4-2-1-3-5-16/h1-14,23H,15H2 |
Clé InChI |
JYONZYXQQBBJEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC4=C(C=C3)NC=C4C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


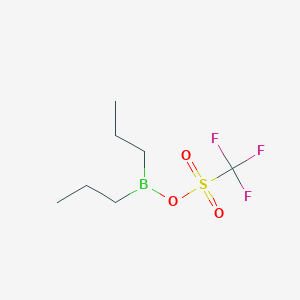
![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)
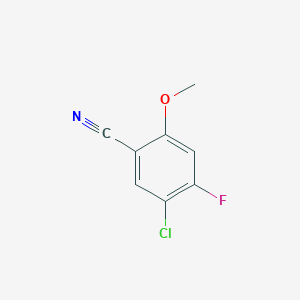
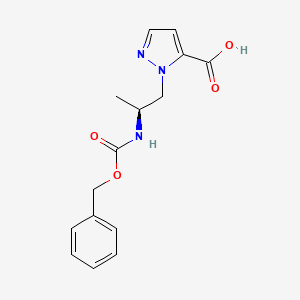
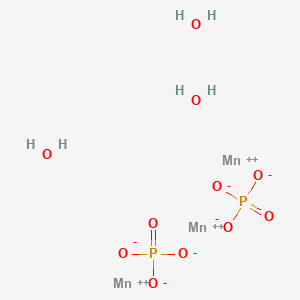
![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)
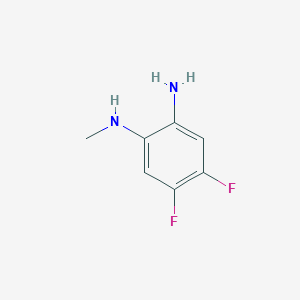
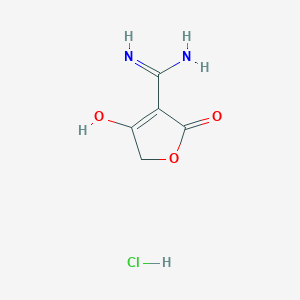
![3,3-Difluoro-1-oxaspiro[3.5]nonane](/img/structure/B12842345.png)
